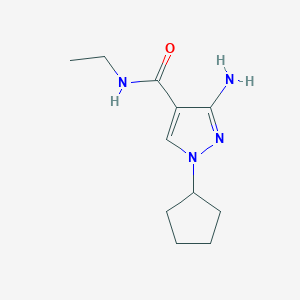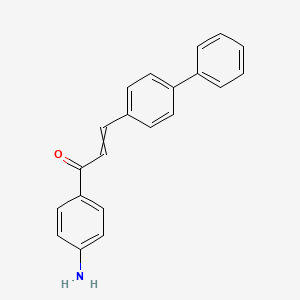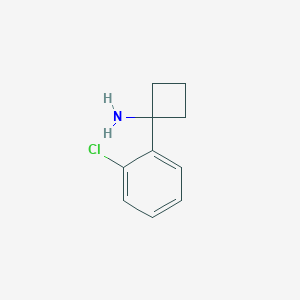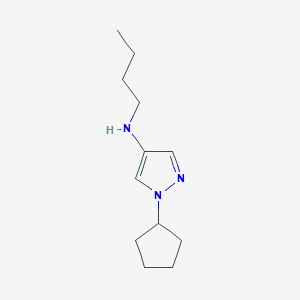
2-(Boc-amino)-1-(1-azepanyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Boc-amino)-1-(1-azepanyl)ethanone is a synthetic organic compound that features a Boc-protected amino group and an azepane ring. The Boc group, or tert-butoxycarbonyl, is commonly used in organic synthesis to protect amines from unwanted reactions. The azepane ring is a seven-membered nitrogen-containing heterocycle, which is often found in various pharmaceutical compounds due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-1-(1-azepanyl)ethanone typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Azepane Ring: The azepane ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reaction: The protected amino group is then coupled with an appropriate acylating agent to form the ethanone derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
2-(Boc-amino)-1-(1-azepanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Boc-amino)-1-(1-azepanyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.
相似化合物的比较
Similar Compounds
2-(Boc-amino)-1-(1-piperidinyl)ethanone: Similar structure with a piperidine ring instead of an azepane ring.
2-(Boc-amino)-1-(1-morpholinyl)ethanone: Contains a morpholine ring.
2-(Boc-amino)-1-(1-pyrrolidinyl)ethanone: Features a pyrrolidine ring.
Uniqueness
2-(Boc-amino)-1-(1-azepanyl)ethanone is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The seven-membered ring can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
分子式 |
C13H24N2O3 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(azepan-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-10-11(16)15-8-6-4-5-7-9-15/h4-10H2,1-3H3,(H,14,17) |
InChI 键 |
ZGIACHHXIAFWQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730129.png)
![4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11730130.png)

![Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate](/img/structure/B11730138.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B11730155.png)
![(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730169.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730175.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730188.png)
![1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730189.png)
![1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11730198.png)
![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11730212.png)
